3,3-Difluorocyclobutyl benzoate

Descripción general

Descripción

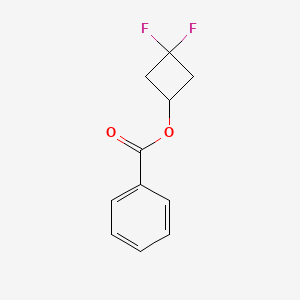

3,3-Difluorocyclobutyl benzoate is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a benzoate ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclobutyl benzoate typically involves the reaction of 3,3-difluorocyclobutanol with benzoic acid or its derivatives under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Análisis De Reacciones Químicas

Types of Reactions

3,3-Difluorocyclobutyl benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that 3,3-difluorocyclobutyl benzoate exhibits potential anticancer properties. A study highlighted its effectiveness as a part of a series of compounds designed to inhibit specific cancer cell lines. The compound's structural features allow it to interact with molecular targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .

1.2 Pain Management

Another significant application of this compound is in the development of pain management medications. The compound has been identified as a P2X3 receptor antagonist, which plays a crucial role in pain signaling pathways. Its use could lead to new treatments for chronic pain conditions such as neuropathic pain and inflammatory diseases .

Agricultural Applications

2.1 Herbicide Development

In agricultural science, this compound has been explored for its herbicidal properties. Its chemical structure allows it to effectively inhibit the growth of certain weed species while being less harmful to crop plants. This selectivity is critical for developing sustainable agricultural practices that minimize chemical usage while maximizing crop yields .

2.2 Insect Repellents

The compound has also shown promise as an insect repellent. Studies suggest that its application can deter various pest species, thereby reducing the need for more toxic chemical pesticides. This aspect is particularly important in organic farming and integrated pest management systems .

Material Science

3.1 Polymer Synthesis

In material science, this compound is utilized in the synthesis of advanced polymers. Its unique fluorinated structure enhances the thermal stability and mechanical properties of the resulting materials. These polymers can be applied in various industries, including aerospace and automotive sectors, where durability and performance are paramount .

3.2 Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives that require high resistance to solvents and environmental degradation. Research indicates that incorporating this compound into formulations can significantly improve their performance characteristics .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,3-Difluorocyclobutyl benzoate involves its interaction with specific molecular targets. The fluorine atoms on the cyclobutyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoate ester group can undergo hydrolysis, releasing the active cyclobutyl moiety .

Comparación Con Compuestos Similares

Similar Compounds

3,3-Difluorocyclobutanol: Similar structure but with a hydroxyl group instead of a benzoate ester.

2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride: Contains an amine group instead of a benzoate ester.

3-(Difluoromethoxy)benzyl bromide: Contains a difluoromethoxy group attached to a benzyl bromide.

Uniqueness

3,3-Difluorocyclobutyl benzoate is unique due to its combination of a cyclobutyl ring with two fluorine atoms and a benzoate ester group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Actividad Biológica

3,3-Difluorocyclobutyl benzoate (CAS Number: 1215071-19-4) is an organic compound characterized by its unique structure, which includes a cyclobutyl ring with two fluorine atoms and a benzoate ester group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and reactivity.

- Molecular Formula : C11H10F2O2

- Molecular Weight : 212.19 g/mol

- IUPAC Name : (3,3-difluorocyclobutyl) benzoate

Research indicates that this compound may interact with various biological targets. Its mechanism of action is primarily studied in the context of its effects on ion channels and receptors. Notably, it has been reported to inhibit the activity of sodium channels, specifically NaV 1.8, which is implicated in pain signaling pathways .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Pain Modulation : The compound shows potential as an analgesic by inhibiting NaV 1.8 channels, which are crucial for transmitting pain signals .

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens, although specific mechanisms remain to be fully elucidated.

- Pharmaceutical Applications : Ongoing research aims to explore its utility as a pharmaceutical intermediate for developing new therapeutic agents targeting pain and inflammation .

Case Studies

- Pain Management Studies : A study investigated the effectiveness of this compound in animal models of neuropathic pain. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a novel analgesic agent.

- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibits inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. Further investigations are needed to determine the specific mechanisms and efficacy in clinical settings.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,3-Difluorocyclobutanol | Hydroxyl group instead of benzoate ester | Limited studies on biological activity |

| 2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride | Amine group present | Potential neuroactive properties |

| 4-Fluorobenzoate | Simple aromatic ester | Known for various biological activities |

Safety and Toxicology

Safety assessments indicate that this compound may cause eye irritation upon contact. Further toxicological studies are essential to establish a comprehensive safety profile for this compound in both laboratory and potential clinical applications.

Propiedades

IUPAC Name |

(3,3-difluorocyclobutyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)6-9(7-11)15-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWHRWBARKVNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676688 | |

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-19-4 | |

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.